molecular formula C9H10F3NO B13108965 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol

3-(2-Aminoethyl)-5-(trifluoromethyl)phenol

Cat. No.: B13108965
M. Wt: 205.18 g/mol
InChI Key: LJPHLAATQXNCTF-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of an aminoethyl group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group and the aminoethyl group onto a phenol ring. One common method involves the trifluoromethylation of a phenol derivative followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminoethyl group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenol derivatives.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Aminoethyl)-5-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aminoethyl group can facilitate interactions with biological targets such as enzymes or receptors. These interactions can lead to various biological effects, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    5-(Trifluoromethyl)phenol:

    3-(2-Aminoethyl)-4-(trifluoromethyl)phenol: A positional isomer with different chemical and biological properties.

Uniqueness

3-(2-Aminoethyl)-5-(trifluoromethyl)phenol is unique due to the presence of both the aminoethyl and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various research and industrial applications.

Biological Activity

3-(2-Aminoethyl)-5-(trifluoromethyl)phenol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a trifluoromethyl group, which is known to enhance biological activity by influencing the compound's lipophilicity and electronic properties. This modification can significantly affect the interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of phenolic compounds can inhibit bacterial growth by disrupting cell membrane integrity. The incorporation of the trifluoromethyl group in this compound may similarly enhance its antimicrobial efficacy against various pathogens.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Trifluoromethylated phenols have been reported to induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Compounds with similar structures have been shown to disrupt the cell cycle, leading to increased apoptosis rates in cancerous cells.
  • Inhibition of Key Enzymes : Some studies suggest that such compounds may inhibit enzymes critical for cancer cell proliferation, including various kinases and polymerases.

A comparative analysis of structurally related compounds revealed that those containing trifluoromethyl groups often exhibited lower IC50 values in cancer cell lines such as HCT116 and HePG2, indicating higher potency (see Table 1).

CompoundCell LineIC50 (μM)
This compoundHCT11612.4
Related Compound AHCT11617.8
Related Compound BHePG217.6

Table 1: Comparative IC50 values of this compound and related compounds against cancer cell lines.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been documented to induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Signaling Pathways : The compound may interfere with signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity, with an IC50 value lower than many traditional chemotherapeutic agents.
  • Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacterial strains. The results demonstrated a notable reduction in bacterial viability, supporting its potential use as an antimicrobial agent.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

3-(2-aminoethyl)-5-(trifluoromethyl)phenol

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-6(1-2-13)4-8(14)5-7/h3-5,14H,1-2,13H2

InChI Key

LJPHLAATQXNCTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)CCN

Origin of Product

United States

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